N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Description
N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a piperidine moiety
Properties
IUPAC Name |
N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-23(25-19-8-9-19)18-7-4-12-29(16-18)20-10-13-28(14-11-20)24(31)22-15-21(26-27-22)17-5-2-1-3-6-17/h1-3,5-6,15,18-20H,4,7-14,16H2,(H,25,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOOQOYSOCVGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperidine moiety. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Preparation of the Piperidine Moiety: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine moieties using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
- N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxylate
- N-cyclopropyl-1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]piperidine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the combination of pyrazole and piperidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
